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Compound Name: 3-Chloro-4-nitrobenzaldehyde

Cat. No.: B109732 Get Quote

An In-depth Technical Guide to 3-Chloro-4-nitrobenzaldehyde for Researchers and Drug

Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction: 3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as

a valuable building block in synthetic organic chemistry. Its unique electronic and structural

features, arising from the interplay of the aldehyde, chloro, and nitro functional groups, make it

a versatile intermediate for the synthesis of more complex molecules, including heterocyclic

compounds and potential pharmaceutical agents. This guide provides a comprehensive

overview of its physical, chemical, and safety properties, grounded in established scientific

principles and data, to support its effective use in research and development.

Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a precise understanding of its identity

and structure. 3-Chloro-4-nitrobenzaldehyde is an organic compound with a benzene ring

substituted with three different functional groups.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3-chloro-4-nitrobenzaldehyde[1]

CAS Number 57507-34-3[1][2][3][4][5]

Molecular Formula C₇H₄ClNO₃[1][2][4][5]

Molecular Weight 185.56 g/mol [1][5]

InChI
InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-

7(6)9(11)12/h1-4H[1][3]

InChIKey LINXIPJBQRYFHA-UHFFFAOYSA-N[1]

SMILES
C1=CC(=C(C=C1C=O)Cl)--INVALID-LINK--[O-]

[1]

| Synonyms | 3-chloro-4-nitro-benzaldehyde, 5-Chloro-4-formylnitrobenzene[1] |

The structure of 3-Chloro-4-nitrobenzaldehyde is characterized by a benzaldehyde core. A

nitro group (-NO₂) is positioned at carbon 4 (para) relative to the aldehyde group (-CHO), and a

chlorine atom (-Cl) is at carbon 3 (meta). This specific arrangement of electron-withdrawing

groups significantly influences the molecule's reactivity.

Caption: Structure and key functional group influences.

Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint of a compound are critical for its identification,

purification, and handling.

Table 2: Physical Properties
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Property Value Source(s)

Appearance Light red powder

Melting Point 56-57 °C [2]

65-69 °C

Boiling Point Data not available [4]

logP 1.9 [1]

| Storage | Store at 2-8°C in a well-closed container | |

Note: A discrepancy exists in the reported melting point, which may be due to differences in

purity or analytical method. Researchers should verify the melting point of their specific batch.

Spectroscopic Profile
While detailed published spectra for this specific isomer are sparse, the expected spectral

features can be predicted based on its functional groups. This theoretical analysis is crucial for

confirming the compound's identity after synthesis or purification.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (typically δ 7.5-8.5 ppm) and a characteristic aldehyde proton signal further

downfield (δ 9.8-10.2 ppm). The coupling patterns of the aromatic protons would be complex

due to the substitution pattern.

¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon around 190-200

ppm, along with six distinct signals for the aromatic carbons, with their chemical shifts

influenced by the attached chloro and nitro groups.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional

groups. Expected characteristic absorption bands include:

~1700-1715 cm⁻¹: Strong C=O stretch from the aldehyde.

~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches

from the nitro group, respectively.
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~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretches of the aldehyde.

~700-850 cm⁻¹: C-Cl stretch. A reference spectrum is noted as available from PubChem,

obtained via a KBr-pellet technique.[1]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z

≈ 185, with a characteristic M+2 peak at m/z ≈ 187 with roughly one-third the intensity,

confirming the presence of a single chlorine atom.

Chemical Properties and Reactivity
The reactivity of 3-Chloro-4-nitrobenzaldehyde is governed by the electrophilic nature of the

aldehyde's carbonyl carbon and the electron-deficient aromatic ring.

Aldehyde Group Reactivity: The aldehyde functional group is the primary site for nucleophilic

attack. It readily participates in reactions such as:

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

Wittig Reaction: Conversion to an alkene upon reaction with a phosphonium ylide.

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene

compounds.

Oxidation: Can be oxidized to the corresponding carboxylic acid (3-chloro-4-nitrobenzoic

acid) using agents like potassium permanganate or chromic acid.

Reduction: Can be reduced to the corresponding alcohol (3-chloro-4-nitrobenzyl alcohol)

using reducing agents like sodium borohydride.

Aromatic Ring Reactivity: The powerful electron-withdrawing effect of the para-nitro group,

supplemented by the inductive effect of the meta-chloro group, makes the aromatic ring

highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but

strongly activates it for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom, being

ortho to the activating nitro group, can potentially be displaced by strong nucleophiles.
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Stability and Incompatibilities: The compound is stable under recommended storage

conditions (cool, dry, well-ventilated).[2] It is incompatible with strong oxidizing agents, strong

acids, and strong bases.[2] Hazardous decomposition can occur under fire conditions,

emitting toxic fumes including nitrogen oxides, carbon monoxide, and hydrogen chloride.[2]

Synthesis and Applications
While available commercially as a research chemical, understanding its synthesis provides

context for its use and potential impurities.

Proposed Synthesis Workflow
A logical synthetic route would involve the nitration of a suitable precursor like 3-

chlorobenzaldehyde. The directing effects of the chloro (ortho, para-directing) and aldehyde

(meta-directing) groups would lead to a mixture of isomers, requiring purification. A more

regioselective route might involve the oxidation of 3-chloro-4-nitrotoluene.
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Proposed Synthesis of 3-Chloro-4-nitrobenzaldehyde

3-Chloro-4-nitrotoluene
(Starting Material)

Oxidation Step
(e.g., CrO₃, Ac₂O)

Diacetate Intermediate

Acidic Hydrolysis
(e.g., H₂SO₄/H₂O)

Purification
(Recrystallization or Chromatography)

3-Chloro-4-nitrobenzaldehyde
(Final Product)

Click to download full resolution via product page

Caption: A plausible synthetic pathway to the target compound.

Applications in Research and Drug Discovery
3-Chloro-4-nitrobenzaldehyde is a key intermediate for synthesizing a range of more complex

molecules. Its utility stems from the ability to selectively modify its functional groups.

Heterocyclic Synthesis: The aldehyde group is a perfect handle for building heterocyclic rings

(e.g., imidazoles, oxadiazoles, triazoles) through condensation reactions with dinucleophiles.
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Pharmaceutical Scaffolds: Substituted benzaldehydes are foundational in medicinal

chemistry. This compound has been investigated for its potential antitubercular activity. The

chloro and nitro groups provide sites for further chemical elaboration to modulate a

molecule's steric and electronic properties, which is a core tenet of structure-activity

relationship (SAR) studies in drug development.

Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following

information is derived from aggregated safety data.

Table 3: Hazard Identification and Handling

Category Information

GHS Pictogram

Signal Word Warning

Hazard Statements
H317: May cause an allergic skin reaction.[1][2]

H319: Causes serious eye irritation.[2]

| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye

protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2] |

Note: Some safety data sheets report a more extensive list of hazards (H290, H302, H315,

H318, H410); however, these may pertain to mixtures or different formulations. The hazards

listed above are the most consistently reported for the pure compound.

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[2] A

safety shower and eye wash station must be readily available.

Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles.[2]

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[2]

Respiratory Protection: Use an approved particulate respirator if dust is generated.

First Aid Measures
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids

open. Seek immediate medical attention.[2]

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If

irritation or an allergic reaction occurs, seek medical attention.[2]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.[2]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water

and have them drink one or two glasses of water. Seek immediate medical attention.

Representative Experimental Protocol: Knoevenagel
Condensation
To illustrate the utility of 3-Chloro-4-nitrobenzaldehyde as a synthetic intermediate, the

following is a representative, generalized protocol for a Knoevenagel condensation, a classic

carbon-carbon bond-forming reaction.

Objective: To synthesize an ethyl 2-cyano-3-(3-chloro-4-nitrophenyl)acrylate derivative, a

common scaffold in medicinal chemistry.

Materials:

3-Chloro-4-nitrobenzaldehyde

Ethyl cyanoacetate

Piperidine (as a basic catalyst)
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Ethanol (as a solvent)

Workflow: Knoevenagel Condensation

1. Reaction Setup

2. Reaction

3. Isolation & Purification

Dissolve aldehyde
in Ethanol

Add Ethyl
Cyanoacetate

Add Piperidine
(catalytic amount)

Stir at Room Temp
(or gentle heat)

Monitor by TLC

Cool in Ice Bath
to Precipitate

Filter Product
(Vacuum Filtration)

Wash with
Cold Ethanol

Dry Product

Recrystallize if needed

K

Characterize
(¹H NMR, IR, MP)
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Caption: Generalized workflow for a Knoevenagel condensation.

Step-by-Step Procedure:

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-
Chloro-4-nitrobenzaldehyde in a minimal amount of absolute ethanol.

Addition of Reagents: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate.

Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of piperidine dropwise to the

mixture.

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) by observing the consumption of the

starting aldehyde. Gentle heating may be applied to increase the reaction rate if necessary.

Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will

often precipitate out of the solution.

Isolation: Collect the precipitate by vacuum filtration, washing the solid with a small amount

of cold ethanol to remove unreacted starting materials and catalyst.

Purification: Dry the collected solid. If necessary, further purify the product by recrystallization

from a suitable solvent (e.g., ethanol).

Characterization: Confirm the identity and purity of the final product using standard analytical

techniques (¹H NMR, IR, Mass Spec, and melting point). This self-validating step is critical to

ensure the protocol's success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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